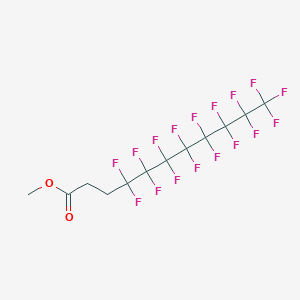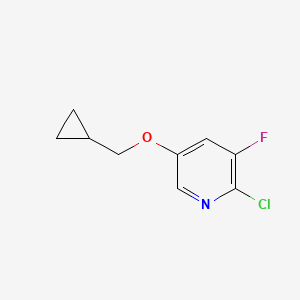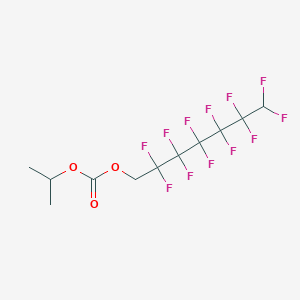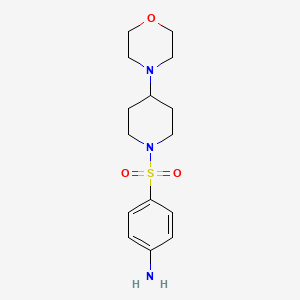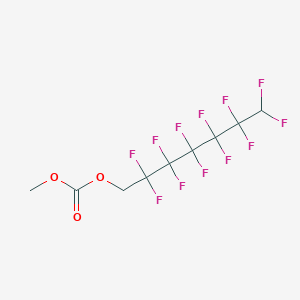
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzonitrile with formaldehyde and a pyrazole derivative under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include 4-(4-(Formyl)-1H-pyrazol-1-yl)benzonitrile or 4-(4-(Carboxyl)-1H-pyrazol-1-yl)benzonitrile.
Reduction: Products include 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzylamine.
Substitution: Products depend on the substituent introduced, such as 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)-2-bromobenzonitrile.
Aplicaciones Científicas De Investigación
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the pyrazole ring, making it less versatile in certain applications.
4-(4-(Methyl)-1H-pyrazol-1-yl)benzonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and properties.
4-(4-(Hydroxymethyl)-1H-imidazol-1-yl)benzonitrile: Contains an imidazole ring instead of a pyrazole ring, which can alter its biological activity.
Uniqueness
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a pyrazole ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H9N3O |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
4-[4-(hydroxymethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H9N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-7,15H,8H2 |
Clave InChI |
PFPFYIVGOFNCAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N2C=C(C=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

